Cyclohexyl 2-aminopropanoate
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Overview
Description
Cyclohexyl 2-aminopropanoate is a chemical compound that belongs to the class of amino acid derivatives. It is commonly used in medical and industrial research for its potential therapeutic effects and its role in various manufacturing processes. The compound is known for its unique structure, which includes a cyclohexyl group attached to a 2-aminopropanoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl 2-aminopropanoate can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexylamine with 2-bromopropanoic acid under basic conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of automated reactors to control temperature, pressure, and reaction time, ensuring high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2-aminopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include cyclohexyl ketones, cyclohexyl alcohols, and various substituted cyclohexyl derivatives .
Scientific Research Applications
Cyclohexyl 2-aminopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor or activator.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use in drug development for treating various diseases.
Industry: this compound is used in the manufacturing of pharmaceuticals, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of cyclohexyl 2-aminopropanoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl 2-aminopropanoate hydrochloride
- Cyclohexyl-prop-2-ynyl-amine
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
cyclohexyl 2-aminopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7(10)9(11)12-8-5-3-2-4-6-8/h7-8H,2-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAGYQXRLBVKTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1CCCCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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